molecular formula C10H15Cl2NO B13556620 [2-(4-Chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride

[2-(4-Chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride

Cat. No.: B13556620
M. Wt: 236.13 g/mol
InChI Key: UZKOGCLFYPLWTB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a methoxyethyl group, and a methylamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride typically involves a multi-step process. One common method starts with the chlorination of a phenyl ring, followed by the introduction of a methoxyethyl group through an etherification reaction. The final step involves the formation of the methylamine hydrochloride salt. Reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the efficiency and safety of the production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dechlorinated or demethoxylated products.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Dechlorinated or demethoxylated amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In the medical field, 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride is investigated for its potential therapeutic properties. It is explored as a precursor for the synthesis of pharmaceutical agents that may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Industry

Industrially, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and functional groups make it suitable for various applications, including the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methoxyethyl group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-2-methoxyethylamine hydrochloride: Similar structure but with a bromine atom instead of chlorine.

    2-(4-Fluorophenyl)-2-methoxyethylamine hydrochloride: Similar structure but with a fluorine atom instead of chlorine.

    2-(4-Methylphenyl)-2-methoxyethylamine hydrochloride: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride lies in its specific combination of functional groups, which confer distinct reactivity and interaction profiles. The presence of the chlorine atom enhances its electrophilic character, making it more reactive in substitution reactions compared to its bromine or fluorine analogs.

Properties

Molecular Formula

C10H15Cl2NO

Molecular Weight

236.13 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-methoxy-N-methylethanamine;hydrochloride

InChI

InChI=1S/C10H14ClNO.ClH/c1-12-7-10(13-2)8-3-5-9(11)6-4-8;/h3-6,10,12H,7H2,1-2H3;1H

InChI Key

UZKOGCLFYPLWTB-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC=C(C=C1)Cl)OC.Cl

Origin of Product

United States

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